6,8-Dichloro-4-thiochromanone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6Cl2OS |
|---|---|
Molecular Weight |
233.11 g/mol |
IUPAC Name |
6,8-dichloro-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C9H6Cl2OS/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4H,1-2H2 |
InChI Key |
MQLSNIMCXGHLGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(C1=O)C=C(C=C2Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 6,8 Dichloro 4 Thiochromanone and Its Functionalized Derivatives
Strategies for Constructing the 4-Thiochromanone Ring System
The formation of the fused sulfur-containing ring is the central challenge in synthesizing thiochromanones. This is primarily achieved through intramolecular cyclization reactions, which are highly effective for forming the six-membered heterocyclic ring. Classical annulation reactions, while fundamental in ring formation, are less commonly reported for this specific scaffold but represent conceptually viable strategies.
Annulation reactions are processes that construct a new ring onto an existing molecule. While not the most common route to thiochromanones, classical methods for forming six-membered rings are relevant.
Robinson Annulation: This powerful and well-established method involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring with an α,β-unsaturated ketone moiety. nih.govwikipedia.orgnih.gov In a hypothetical application to a thiochromanone precursor, a thiophenol could act as a Michael donor to an appropriate acceptor, but the subsequent aldol condensation to form the specific thiochromanone structure is not a typical pathway. The classic Robinson annulation is primarily used for carbocyclic systems. nih.gov
Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. digitellinc.com A thia-Diels-Alder reaction, where a sulfur-containing diene or dienophile is used, could theoretically be employed. organic-chemistry.org For instance, a reaction involving a sulfur-containing diene and a suitable dienophile could form the heterocyclic ring. However, this approach is more common for the synthesis of thiopyrans rather than the fused thiochromanone system, and its application in this context is not widely documented in the literature. organic-chemistry.org
Intramolecular cyclization is the most prevalent and practical strategy for constructing the 4-thiochromanone core. These methods typically involve forming a key carbon-carbon bond on the aromatic ring.
Intramolecular Friedel-Crafts Acylation: This is the most widely used method for synthesizing thiochroman-4-ones. sigmaaldrich.comosi.lv The process begins with the synthesis of a 3-(arylthio)propanoic acid intermediate. This precursor is then treated with a strong acid, which acts as a catalyst for an electrophilic aromatic substitution reaction. nih.gov Polyphosphoric acid (PPA) or methanesulfonic acid are commonly employed to promote the cyclization, where the carboxylic acid is converted into an acylium ion electrophile that attacks the electron-rich aromatic ring to close the six-membered ring and form the ketone. nih.gov
Rhodium-Catalyzed Intramolecular Conjugate Addition: Modern catalytic methods have also been applied. For example, a rhodium-catalyzed reaction can be used to assemble β′-thio-substituted-enones, which then undergo a smooth intramolecular S-conjugate addition in situ. This tandem sequence provides a one-pot process to deliver the thiochroman-4-one (B147511) scaffold from simpler starting materials. evitachem.com
Targeted Synthesis of Halogenated Thiochromanones
To synthesize 6,8-dichloro-4-thiochromanone specifically, the strategy must ensure the precise placement of two chlorine atoms on the aromatic ring. This can be approached by either halogenating a pre-formed ring or by building the ring from an already halogenated precursor.
Introducing the chlorine atoms onto an existing thiochroman-4-one molecule via electrophilic aromatic substitution presents significant regioselectivity challenges. The directing effects of the substituents already on the ring (the thioether, the carbonyl group, and the first chlorine atom) control the position of any subsequent substitution.
The thioether is an ortho-, para-directing group due to the ability of sulfur's lone pairs to stabilize the intermediate carbocation through resonance. However, the carbonyl group is a meta-directing deactivator. In an electrophilic chlorination of unsubstituted thiochroman-4-one, the first chlorine would be directed to the 6- or 8-position. Introducing a second chlorine atom specifically at the remaining ortho/para position (8- or 6-) would be difficult to control and would likely yield a mixture of products. Therefore, direct halogenation is generally not a viable method for the targeted synthesis of the 6,8-dichloro isomer.
The most efficient and unambiguous synthesis of this compound involves the use of a starting material that already contains the desired dichlorination pattern. This approach ensures that the chlorine atoms are in the correct positions from the outset, avoiding issues with regioselectivity.
The key pre-functionalized building block for this synthesis is 2,4-dichlorothiophenol . The synthesis proceeds via a two-step sequence:
Formation of the Intermediate Acid: 2,4-dichlorothiophenol is reacted with a three-carbon chain containing a carboxylic acid or a precursor. Common reagents for this step include acrylic acid (via a Michael addition) or 3-chloropropionic acid (via a nucleophilic substitution). This reaction forms the intermediate, 3-((2,4-dichlorophenyl)thio)propanoic acid.
Intramolecular Friedel-Crafts Cyclization: The intermediate acid is then cyclized using a strong acid catalyst like polyphosphoric acid. The electrophilic acylation occurs at the position ortho to the sulfur atom (the C-5 position of the thiophenol ring), which is activated by the thioether, leading directly to the formation of this compound. This method is highly effective and provides the desired product without the formation of other isomers. nih.gov
| Table 1: Comparison of General Synthetic Strategies for Thiochromanones | |
| Strategy | Description |
| Intramolecular Friedel-Crafts Acylation | Cyclization of a 3-(arylthio)propanoic acid using a strong acid catalyst. This is the most common and direct route. |
| Pre-functionalized Building Blocks | Utilizes a substituted thiophenol (e.g., 2,4-dichlorothiophenol) to control the final substitution pattern. |
| Modern Catalytic Cyclizations | Employs transition metal catalysts (e.g., Rhodium) to facilitate ring closure under milder conditions. |
| Classical Annulation Reactions | Involves building the ring through methods like Robinson annulation or Diels-Alder reactions; conceptually possible but less common. |
| Direct Halogenation | Involves adding halogens to a pre-formed thiochromanone ring; synthetically challenging for specific isomers like the 6,8-dichloro product. |
Recent Advances in this compound Synthesis
While the synthesis of this compound itself is often achieved through classical methods, recent advances in synthetic organic chemistry offer potential new routes to this and other functionalized thiochromanones. These modern techniques often provide improved efficiency, milder reaction conditions, and access to a broader range of derivatives.
Visible-Light Photocatalysis: Photocatalytic methods have emerged as a powerful tool in organic synthesis. An efficient visible-light-mediated, photocatalyst-free C-S cross-coupling reaction has been developed for the synthesis of thiochromane derivatives. evitachem.com Such strategies, which rely on photoinduced electron transfer, could be adapted to construct the thiochromanone scaffold under exceptionally mild conditions.
Novel Catalytic Systems: Researchers have developed new domino processes using catalysts that were not previously common for this ring system. For instance, an efficient copper-catalyzed, ligand-free process allows for the synthesis of thioflavanones (2-phenyl-thiochroman-4-ones) from 2'-halochalcones using a xanthate as a sulfur source. evitachem.com Similarly, iodine-catalyzed reactions have been used to prepare thiochromanones from 2'-nitrochalcones. evitachem.com These methods provide new avenues for constructing the core ring system from different starting materials.
C-H Activation: Direct C-H activation is a cutting-edge strategy that allows for the formation of C-C or C-heteroatom bonds without the need for pre-functionalized starting materials. While specific applications to this compound are not yet prevalent, the development of C-H activation/annulation cascades represents a future direction for synthesizing complex heterocyclic systems more efficiently and with greater atom economy.
Copper-Catalyzed Conjugate Addition of Organometallic Reagents to Thiochromones
Copper-catalyzed 1,4-conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds, such as thiochromones, is a powerful and reliable method for carbon-carbon bond formation. mdpi.comnih.govresearchgate.net This approach allows for the introduction of a wide range of substituents at the 2-position of the thiochromanone core, providing access to a diverse library of functionalized derivatives. mdpi.com
The use of Grignard reagents in copper-catalyzed conjugate addition reactions offers a versatile and efficient route to 2-substituted-6,8-dichloro-4-thiochromanones. mdpi.com Research has demonstrated that both alkyl and aryl Grignard reagents can be effectively employed to functionalize the 6,8-dichlorothiochromone core. mdpi.com For instance, the reaction of 6,8-dichlorothiochromone with n-butylmagnesium chloride in the presence of a copper catalyst and a Lewis acid activator yields 2-n-butyl-6,8-dichloro-4-thiochromanone in good yield. mdpi.com Similarly, the use of phenylmagnesium bromide under similar conditions affords 2-phenyl-6,8-dichloro-4-thiochromanone. mdpi.com
The reaction conditions are crucial for achieving high yields and selectivity. A typical procedure involves the use of CuCN·2LiCl as the copper source and trimethylsilyl (B98337) chloride (TMSCl) as an additive in tetrahydrofuran (B95107) (THF) as the solvent. mdpi.com The reaction is generally carried out at low temperatures, such as 0 °C. mdpi.com
Table 1: Copper-Catalyzed Conjugate Addition of Grignard Reagents to 6,8-Dichlorothiochromone mdpi.com
| Grignard Reagent | Product | Yield (%) |
|---|---|---|
| n-Butylmagnesium chloride | 2-n-Butyl-6,8-dichloro-4-thiochromanone | 77 |
| Phenylmagnesium bromide | 2-Phenyl-6,8-dichloro-4-thiochromanone | 76 |
Lewis acid activators play a critical role in promoting the copper-catalyzed conjugate addition of Grignard reagents to thiochromones. mdpi.comnih.gov Thiochromones are generally less reactive than their oxygen-containing counterparts (chromones) towards nucleophilic attack due to the higher degree of electron delocalization from the sulfur atom. nih.gov Lewis acids coordinate to the carbonyl oxygen of the thiochromone (B8434766), increasing its electrophilicity and facilitating the nucleophilic attack of the organocopper intermediate. nih.gov
Trimethylsilyl chloride (TMSCl) has been identified as a highly effective Lewis acid activator for these reactions. mdpi.com Other Lewis acids, such as trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), trimethylsilyl iodide (TMSI), and boron trifluoride diethyl etherate (BF₃·OEt₂), have also been investigated. mdpi.com While they can activate the reaction, they have not been found to provide better yields than TMSCl under the optimized conditions. mdpi.com The plausible mechanism involves the formation of a π-complex between the organocopper species and the thiochromone, which is then stabilized by the Lewis acid, leading to a reactive tetravalent copper species that undergoes rapid reductive elimination to form the final 1,4-adduct. nih.gov
Cross-Coupling Methodologies for Thiochromanone Derivatives
Cross-coupling reactions are powerful tools for the synthesis of functionalized thiochromanone derivatives, allowing for the introduction of various substituents onto the aromatic core. While specific examples for this compound are not extensively reported, the general applicability of these methods to related heterocyclic systems suggests their potential in this context.
Commonly employed palladium-catalyzed cross-coupling reactions include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (boronic acid or ester) with a halide. For this compound, this could potentially be used to introduce aryl or vinyl groups at the 6- or 8-positions, assuming selective activation of one of the chlorine atoms or by converting them to other reactive groups like triflates.
Heck Coupling: This reaction couples an alkene with an aryl or vinyl halide. It could be employed to introduce alkenyl substituents onto the aromatic ring of the thiochromanone.
Buchwald-Hartwig Amination: This method allows for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. This could be a viable route to introduce amino functionalities at the 6- or 8-positions of the thiochromanone core.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a pathway to alkynyl-substituted thiochromanones.
The successful application of these cross-coupling reactions to this compound would depend on the development of selective reaction conditions to differentiate between the two chlorine atoms or the use of a di-functionalized coupling partner.
Intramolecular Condensation and Cyclization Protocols
Intramolecular condensation and cyclization reactions are fundamental strategies for the construction of the thiochromanone ring system. While specific protocols for the direct synthesis of this compound via these methods are not prominently documented, established cyclization reactions offer plausible routes.
Nazarov Cyclization: The Nazarov cyclization is an acid-catalyzed electrocyclic reaction of a divinyl ketone to form a cyclopentenone. A thio-Nazarov variant could potentially be envisioned for the synthesis of the five-membered ring of a dihydrothiophenone, a related sulfur heterocycle, which could then be annulated to form the thiochromanone skeleton.
Dieckmann Condensation: The Dieckmann condensation is an intramolecular reaction of a diester with a base to form a β-keto ester. This is a classic method for forming five- and six-membered rings. A suitably substituted thiophenyl diester could undergo a Dieckmann condensation to construct the six-membered heterocyclic ring of the thiochromanone.
Synthetic Routes to Key Intermediates for this compound
The primary key intermediate for the synthesis of this compound is the thiochromone itself. A common and effective method for the synthesis of thiochromanones is the intramolecular Friedel-Crafts acylation of a 3-(arylthio)propanoic acid.
A plausible synthetic route to this compound would involve the following steps:
Synthesis of 2,4-Dichlorobenzenethiol (B75471): This starting material can be prepared from 2,4-dichloroaniline (B164938) via diazotization followed by reaction with a sulfur source, or through the reduction of 2,4-dichlorobenzenesulfonyl chloride.
Synthesis of 3-(2,4-Dichlorophenylthio)propanoic acid: This intermediate can be synthesized through the reaction of 2,4-dichlorobenzenethiol with 3-chloropropionic acid in the presence of a base.
Intramolecular Friedel-Crafts Acylation: The final step involves the cyclization of 3-(2,4-dichlorophenylthio)propanoic acid to form this compound. This is typically achieved using a strong acid catalyst such as polyphosphoric acid (PPA) or methanesulfonic acid. The acylium ion generated from the carboxylic acid attacks the electron-rich aromatic ring at the position ortho to the sulfur atom, leading to the formation of the six-membered ring.
Chemical Reactivity and Derivatization Strategies of 6,8 Dichloro 4 Thiochromanone Analogues
Reactions at the Carbonyl Group (C-4)
The ketone functionality at the C-4 position is a primary site for various chemical modifications, including reductions, oxidations, and nucleophilic additions.
Reductions and Oxidations Affecting the Ketone Functionality
The carbonyl group of 6,8-dichloro-4-thiochromanone can be readily reduced to the corresponding alcohol, 6,8-dichloro-thiochroman-4-ol. This transformation is typically achieved using hydride-based reducing agents. While specific literature on the reduction of the 6,8-dichloro analogue is not abundant, the general reactivity of thiochromanones suggests that reagents like sodium borohydride (NaBH₄) would be effective in this conversion.
Conversely, oxidation of the thioether within the dihydrothiopyran ring can be selectively achieved. Oxidation of thiochroman-4-ones can lead to the formation of the corresponding sulfoxides (1-oxides) or sulfones (1,1-dioxides), depending on the oxidant and reaction conditions. For instance, the use of one equivalent of an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures would likely yield the this compound-1-oxide. The use of an excess of a stronger oxidizing agent could lead to the formation of the this compound-1,1-dioxide.
Nucleophilic Additions to the Thiochromanone Carbonyl
The electrophilic nature of the carbonyl carbon at C-4 makes it susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that can add to the carbonyl group. While direct addition to the C-4 ketone of this compound is expected, a notable study has explored the conjugate addition of Grignard reagents to the corresponding α,β-unsaturated system, 6,8-dichlorothiochromone. In the presence of a copper catalyst, Grignard reagents were found to add to the C-2 position, leading to the formation of 2-substituted-6,8-dichloro-4-thiochromanones. nih.gov This suggests that while direct 1,2-addition to the carbonyl is a plausible pathway, 1,4-conjugate addition is a competing and synthetically useful reaction for the corresponding thiochromone (B8434766) derivative.
| Reagent | Product | Yield (%) |
| n-BuMgCl/CuCN·2LiCl | 6,8-Dichloro-2-n-butylthiochroman-4-one | 77 |
| PhMgBr/CuCN·2LiCl | 6,8-Dichloro-2-phenylthiochroman-4-one | 76 |
Reactivity of the Dihydrothiopyran Ring System
The dihydrothiopyran ring system, including the dichlorinated phenyl ring and the alpha-carbon to the carbonyl, offers further opportunities for functionalization.
Electrophilic Aromatic Substitutions on the Dichlorinated Phenyl Ring
The benzene (B151609) ring of the this compound is deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing chlorine atoms and the carbonyl group. However, under forcing conditions, electrophilic substitution reactions such as nitration or halogenation may be possible. The directing effects of the existing substituents would influence the position of the incoming electrophile. The chlorine atoms are ortho, para-directing, while the acyl group is a meta-director. The sulfur atom, being an ortho, para-director, would also influence the regioselectivity. Predicting the exact outcome of such reactions would require experimental investigation, as a complex mixture of products could be formed.
Reactions at the Alpha-Carbon (C-3)
The methylene (B1212753) group at the C-3 position, being alpha to the carbonyl group, possesses acidic protons and is therefore a site for various condensation reactions.
The reaction of this compound with aldehydes or ketones in the presence of a base can lead to the formation of 3-alkylidene or 3-arylidene derivatives. This type of reaction is a Claisen-Schmidt condensation. wikipedia.org The condensation of 4-thiochromanones with aromatic aldehydes, for instance, is a well-established method for the synthesis of 3-benzylidene-4-thiochromanones. These α,β-unsaturated ketones are valuable intermediates for the synthesis of more complex heterocyclic systems. While specific examples with the 6,8-dichloro substrate are not extensively documented, the general reactivity pattern suggests that it would readily undergo condensation with various aromatic aldehydes in the presence of a suitable base like sodium hydroxide or piperidine.
Alpha-Halogenation and Subsequent Transformations
The presence of the carbonyl group at the C-4 position of the this compound skeleton activates the adjacent methylene group (C-3). This allows for electrophilic substitution reactions at the alpha-position, most notably halogenation. The reaction typically proceeds via an enol or enolate intermediate under acidic or basic conditions, respectively, to yield 3-halo-6,8-dichloro-4-thiochromanones.
Once formed, these α-haloketones are versatile intermediates for further synthetic modifications. The newly introduced halogen at the C-3 position is a good leaving group, making it susceptible to nucleophilic substitution and elimination reactions.
Subsequent transformations of 3-halo-6,8-dichloro-4-thiochromanones include:
Nucleophilic Substitution: Reaction with various nucleophiles can introduce a wide range of functional groups at the C-3 position. For example, reaction with amines can yield 3-amino derivatives, while reaction with thiolates can produce 3-thioether substituted thiochromanones.
Elimination Reactions: Treatment with a base can induce dehydrohalogenation, leading to the formation of the corresponding α,β-unsaturated ketone, 6,8-dichloro-4H-thiochromen-4-one. This product serves as a valuable Michael acceptor for conjugate addition reactions.
Favorskii Rearrangement: Under certain basic conditions, α-haloketones can undergo a Favorskii rearrangement, which would lead to a ring contraction, potentially forming a substituted thianaphthene-2-carboxylic acid derivative.
| Reactant | Reagent | Product Type |
|---|---|---|
| This compound | Br2, Acetic Acid | 3-Bromo-6,8-dichloro-4-thiochromanone |
| 3-Bromo-6,8-dichloro-4-thiochromanone | Secondary Amine (e.g., Piperidine) | 3-(Piperidin-1-yl)-6,8-dichloro-4-thiochromanone |
| 3-Bromo-6,8-dichloro-4-thiochromanone | Base (e.g., Pyridine, Triethylamine) | 6,8-Dichloro-4H-thiochromen-4-one |
Nucleophilic Attack on the Heterocyclic Ring
The heterocyclic ring system of this compound presents multiple sites for nucleophilic attack. The most prominent site is the electrophilic carbonyl carbon at the C-4 position. This position readily reacts with a variety of nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithiums) and reducing agents (e.g., sodium borohydride), to form the corresponding tertiary or secondary alcohols.
Furthermore, the aromatic portion of the thiochromanone ring, while generally less reactive towards nucleophiles than the carbonyl group, can undergo nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the carbonyl group, particularly on the ortho and para positions, can facilitate the displacement of one of the chlorine atoms by a strong nucleophile under forcing conditions. However, such reactions are less common compared to modifications at the carbonyl or alpha-carbon positions. In some cases, nucleophilic attack can lead to the opening of the pyrone ring, followed by a recyclization to form a different heterocyclic system. researchgate.net For example, reaction of a related 4-chloro-pyranoquinolinone with binucleophilic reagents like hydrazine hydrate resulted in an α-pyrone ring opening followed by ring closure to yield a pyrazolone derivative. researchgate.net
| Site of Attack | Nucleophile/Reagent | Resulting Transformation |
|---|---|---|
| C-4 Carbonyl Carbon | Sodium Borohydride (NaBH4) | Reduction to 6,8-Dichloro-thiochroman-4-ol |
| C-4 Carbonyl Carbon | Methylmagnesium Bromide (CH3MgBr) | Addition to form 6,8-Dichloro-4-methyl-thiochroman-4-ol |
| Aromatic Ring (e.g., C-6 or C-8) | Strong Nucleophile (e.g., NaOCH3) | Potential SNAr substitution of a chlorine atom (requires harsh conditions) |
| Heterocyclic Ring | Hydrazine (H2N-NH2) | Potential ring opening and rearrangement to form fused pyrazole systems researchgate.net |
Transformations Involving the Sulfur Atom
The thioether linkage within the this compound structure is a key site for chemical modification, allowing for changes in oxidation state and participation in ring-restructuring reactions.
Oxidation of the Thioether Moiety to Sulfoxides and Sulfones
The sulfur atom in the thioether moiety of this compound can be readily oxidized to form the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. rsc.orgchemistryforsustainability.org The oxidation level of the sulfur atom significantly influences the chemical and physical properties of the molecule.
The selective oxidation to the sulfoxide can be achieved using controlled amounts of mild oxidizing agents. Common reagents for this transformation include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. organic-chemistry.orgorganic-chemistry.org
More vigorous oxidation conditions or the use of a stoichiometric excess of the oxidizing agent will typically lead to the formation of the sulfone. Reagents such as hydrogen peroxide with catalysts like tantalum carbide or niobium carbide, or urea-hydrogen peroxide adducts, are effective for synthesizing sulfones from sulfides. organic-chemistry.org The oxidation can also be performed with reagents like Selectfluor. organic-chemistry.org
These oxidation reactions provide access to this compound-1-oxide (the sulfoxide) and this compound-1,1-dioxide (the sulfone), which are valuable analogues for further study and derivatization.
| Target Product | Oxidizing Agent(s) | Typical Conditions |
|---|---|---|
| This compound-1-oxide (Sulfoxide) | Hydrogen Peroxide (H₂O₂) organic-chemistry.org | Catalytic amount of acid (e.g., Triflic Acid) organic-chemistry.org |
| This compound-1-oxide (Sulfoxide) | meta-Chloroperoxybenzoic acid (m-CPBA) organic-chemistry.org | 1 equivalent, low temperature |
| This compound-1,1-dioxide (Sulfone) | Hydrogen Peroxide (H₂O₂) organic-chemistry.org | Excess reagent, often with a metal catalyst (e.g., Niobium Carbide) organic-chemistry.org |
| This compound-1,1-dioxide (Sulfone) | Urea-Hydrogen Peroxide organic-chemistry.org | Metal-free, often in ethyl acetate organic-chemistry.org |
| This compound-1,1-dioxide (Sulfone) | Potassium Permanganate (KMnO₄) | Strong oxidizing conditions |
Sulfur-Mediated Ring-Opening or Rearrangement Reactions
The sulfur atom and its oxidized derivatives can mediate various skeletal rearrangements and ring-opening reactions, providing pathways to structurally diverse compounds. chemistryforsustainability.org While simple thioethers are relatively stable, their corresponding sulfoxides can undergo unique transformations. For instance, thiochromanone sulfoxides are known to participate in photochemical rearrangements. cdnsciencepub.comresearchgate.net These reactions can proceed through different pathways, such as β-hydrogen abstraction or rearrangement to cyclic sulfenates, which then undergo further reactions upon homolysis of the S-O bond. cdnsciencepub.comresearchgate.net
Another important class of sulfur-mediated transformations is the Pummerer rearrangement, which typically involves the conversion of a sulfoxide to an α-acyloxy thioether in the presence of an activating agent like acetic anhydride. For this compound-1-oxide, this could potentially lead to functionalization at the C-2 position.
Furthermore, under specific conditions, the sulfur atom can facilitate ring-opening reactions. A novel approach for constructing benzo[b]thiophene skeletons involves the sulfur-mediated regioselective ring-opening cyclization of spirocyclopropanes using a sulfur-transfer reagent. nih.gov While this is not a direct reaction of the thiochromanone itself, it illustrates the utility of sulfur in mediating complex ring transformations. nih.gov
Formation of Polycyclic Systems and Fused Heterocycles from Thiochromanone Precursors
The thiochromanone scaffold is a valuable building block for the synthesis of more complex polycyclic and fused heterocyclic systems. tdl.org The inherent reactivity of the carbonyl group and the adjacent α-methylene group allows for the construction of additional rings onto the core structure.
Heteroannulation Reactions
Heteroannulation involves the formation of a new heterocyclic ring fused to an existing ring system. The this compound molecule is well-suited for such reactions, particularly those involving the C-3 and C-4 positions, which constitute a keto-methylene unit. This unit can react with various binucleophilic reagents to construct five- or six-membered heterocyclic rings.
Common strategies include:
Gewald Reaction: Reaction with a nitrile containing an α-methylene group and elemental sulfur in the presence of a base can lead to the formation of a fused aminothiophene ring.
Condensation with Hydrazines: Reaction with hydrazine or substituted hydrazines can yield fused pyrazole derivatives. This reaction proceeds via initial formation of a hydrazone at the C-4 position, followed by intramolecular cyclization.
Condensation with Hydroxylamine: This reaction forms an oxime at C-4, which can be a precursor for the synthesis of fused isoxazole rings.
Condensation with Amidines or Guanidine: These reactions can be used to construct fused pyrimidine rings, which are of significant interest in medicinal chemistry.
These heteroannulation reactions provide a powerful method for expanding the structural diversity of compounds derived from this compound, leading to the creation of novel polycyclic frameworks. nih.govairo.co.in
| Binucleophilic Reagent | Resulting Fused Heterocycle |
|---|---|
| Hydrazine Hydrate (H₂N-NH₂·H₂O) | Fused Pyrazole |
| Phenylhydrazine (PhNHNH₂) | Fused N-Phenylpyrazole |
| Guanidine (H₂NC(NH)NH₂) | Fused Aminopyrimidine |
| Malononitrile (CH₂(CN)₂) | Fused Pyran or Pyridine (via subsequent steps) |
| Hydroxylamine (NH₂OH) | Fused Isoxazole |
Cascade and Tandem Reactions
Cascade and tandem reactions, characterized by the sequential formation of multiple chemical bonds in a single synthetic operation, represent a highly efficient strategy in organic synthesis. These processes, which minimize the need for purification of intermediates, reduce solvent waste, and save time and resources, have been effectively applied to this compound analogues. Such reactions enable the rapid construction of complex polycyclic and heterocyclic scaffolds from relatively simple precursors.
A notable example of a cascade reaction involving this compound is its three-component reaction with various aromatic aldehydes and malononitrile. This reaction proceeds via a domino Knoevenagel condensation, Michael addition, and intramolecular cyclization sequence to afford highly substituted thiochromeno[2,3-b]pyridines.
The reaction mechanism is initiated by the Knoevenagel condensation of an aromatic aldehyde with malononitrile, catalyzed by a base such as piperidine, to form an arylidene malononitrile intermediate. Subsequently, the enolate of this compound, also generated in the basic medium, undergoes a Michael addition to the electron-deficient double bond of the arylidene malononitrile. The resulting intermediate then undergoes an intramolecular cyclization, followed by tautomerization, to yield the final 2-amino-4-aryl-6,8-dichloro-4H-thiochromeno[2,3-b]pyridine-3-carbonitrile product. This one-pot synthesis allows for the efficient creation of a library of derivatives with diverse substituents on the aryl ring.
The scope of this transformation has been explored with a variety of substituted aromatic aldehydes, demonstrating the versatility of this cascade reaction. The yields of these reactions are generally good to excellent, highlighting the efficiency of this synthetic approach.
| Entry | Aromatic Aldehyde (ArCHO) | Product | Yield (%) |
|---|---|---|---|
| 1 | Benzaldehyde | 2-Amino-6,8-dichloro-4-phenyl-4H-thiochromeno[2,3-b]pyridine-3-carbonitrile | 92 |
| 2 | 4-Methylbenzaldehyde | 2-Amino-6,8-dichloro-4-(4-methylphenyl)-4H-thiochromeno[2,3-b]pyridine-3-carbonitrile | 95 |
| 3 | 4-Methoxybenzaldehyde | 2-Amino-6,8-dichloro-4-(4-methoxyphenyl)-4H-thiochromeno[2,3-b]pyridine-3-carbonitrile | 96 |
| 4 | 4-Chlorobenzaldehyde | 2-Amino-6,8-dichloro-4-(4-chlorophenyl)-4H-thiochromeno[2,3-b]pyridine-3-carbonitrile | 94 |
| 5 | 4-Bromobenzaldehyde | 2-Amino-4-(4-bromophenyl)-6,8-dichloro-4H-thiochromeno[2,3-b]pyridine-3-carbonitrile | 93 |
| 6 | 3-Nitrobenzaldehyde | 2-Amino-6,8-dichloro-4-(3-nitrophenyl)-4H-thiochromeno[2,3-b]pyridine-3-carbonitrile | 90 |
| 7 | 4-Nitrobenzaldehyde | 2-Amino-6,8-dichloro-4-(4-nitrophenyl)-4H-thiochromeno[2,3-b]pyridine-3-carbonitrile | 91 |
Advanced Spectroscopic and Analytical Characterization Methodologies for Dichlorothiochromanones
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms can be established.
The ¹H NMR spectrum of 6,8-dichloro-4-thiochromanone is expected to provide key information about the protons in the molecule. The aromatic region would likely display signals corresponding to the two protons on the benzene (B151609) ring. Due to the substitution pattern, these protons would exhibit a specific splitting pattern, likely doublets, arising from coupling to each other. The chemical shifts of these aromatic protons would be influenced by the electron-withdrawing nature of the chlorine atoms and the sulfur atom.
The methylene (B1212753) protons adjacent to the sulfur atom (at position 2) and those adjacent to the carbonyl group (at position 3) would appear in the aliphatic region of the spectrum. These would likely present as distinct triplets, assuming coupling only to the adjacent methylene group. The protons at position 3, being alpha to the carbonyl group, are expected to be deshielded and resonate at a lower field (higher ppm value) compared to the protons at position 2.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
|---|---|---|---|
| H-5 | 7.8 - 8.2 | d | ~2-3 |
| H-7 | 7.4 - 7.7 | d | ~2-3 |
| H-2 (2H) | 3.2 - 3.6 | t | ~6-8 |
| H-3 (2H) | 3.0 - 3.4 | t | ~6-8 |
Note: This is a predicted data table based on general principles and data for analogous structures. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, nine distinct signals would be anticipated. The most downfield signal would correspond to the carbonyl carbon (C-4) due to its significant deshielding. The aromatic carbons would appear in the typical range of 120-150 ppm. The signals for the carbons bearing chlorine atoms (C-6 and C-8) and the carbon attached to the sulfur atom (C-8a) would be identifiable based on their characteristic chemical shifts. The two methylene carbons (C-2 and C-3) would be found in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | 25 - 35 |
| C-3 | 40 - 50 |
| C-4 | 190 - 200 |
| C-4a | 130 - 140 |
| C-5 | 125 - 135 |
| C-6 | 130 - 140 |
| C-7 | 120 - 130 |
| C-8 | 135 - 145 |
| C-8a | 140 - 150 |
Note: This is a predicted data table based on general principles and data for analogous structures. Actual experimental values may vary.
To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, it would show a cross-peak between the protons at C-2 and C-3, confirming their adjacent relationship. It would also confirm the coupling between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms, for example, linking the methylene proton signals to the C-2 and C-3 carbon signals.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). This peak is typically sharp and intense, appearing in the region of 1650-1700 cm⁻¹. The exact position would be influenced by the electronic effects of the aromatic ring and the sulfur atom. Other key absorptions would include C-H stretching vibrations from the aromatic and aliphatic portions of the molecule (around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively), C=C stretching vibrations from the aromatic ring (around 1450-1600 cm⁻¹), and C-Cl stretching vibrations (typically in the fingerprint region below 800 cm⁻¹).
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Weak |
| Carbonyl (C=O) Stretch | 1670 - 1690 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable |
| C-S Stretch | 600 - 800 | Weak-Medium |
| C-Cl Stretch | 600 - 800 | Medium-Strong |
Note: This is a predicted data table based on general principles and data for analogous structures. Actual experimental values may vary.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of a molecule's elemental composition. mdpi.com This is achieved by distinguishing between ions of very similar mass-to-charge ratios (m/z). For chlorinated compounds like this compound, HRMS is crucial for confirming the presence and number of chlorine and sulfur atoms due to their specific isotopic patterns and precise masses.
The technique compares the experimentally measured exact mass with the calculated mass for a proposed molecular formula. The small mass difference confirms the elemental composition and, by extension, the molecular formula of the synthesized compound.
Table 1: Illustrative HRMS Data for Thiochromanone Derivatives This table showcases typical data obtained in HRMS analysis for confirming molecular formulas of related thiochromanone structures.
| Molecular Formula | Calculated Mass (m/z) [M]+ | Found Mass (m/z) [M]+ |
| C₁₀H₈O₂S | 192.0245 | 192.0241 |
| C₁₀H₈OS | 176.0296 | 176.0293 |
| C₁₁H₁₀OS | 190.0452 | 190.0455 |
| C₁₂H₁₂OS | 204.0609 | 204.0611 |
In mass spectrometry, molecules are ionized and then fragmented into smaller, characteristic ions. Analyzing these fragments provides valuable structural information. For thiochromanone derivatives, fragmentation is typically induced by techniques like Electron Impact (EI) or Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS). unideb.humdpi.com
The fragmentation of the this compound molecular ion is expected to proceed through several key pathways:
Loss of a Chlorine Atom: The cleavage of a carbon-chlorine bond can result in an [M-Cl]⁺ ion. mdpi.com
Loss of Carbon Monoxide: A common fragmentation for cyclic ketones is the elimination of a neutral CO molecule, leading to an [M-CO]⁺ fragment.
Retro-Diels-Alder (RDA) Reaction: The heterocyclic ring can undergo a characteristic RDA cleavage, breaking the ring at two points and yielding charged fragments indicative of the core structure.
Cleavage of the Heterocyclic Ring: Other fissions within the thiochromanone ring can occur, leading to the loss of fragments such as C₂H₂O or the sulfur atom.
Understanding these pathways is essential for confirming the identity of the thiochromanone skeleton and the position of its substituents.
Electronic Absorption Spectroscopy (UV-Vis) in Conjugated Systems
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower energy orbitals (like the highest occupied molecular orbital, HOMO) to higher energy orbitals (like the lowest unoccupied molecular orbital, LUMO). youtube.com
The structure of this compound contains a conjugated system, which includes the aromatic benzene ring fused to the α,β-unsaturated ketone of the heterocyclic ring. libretexts.org This extended π-electron system is the primary chromophore responsible for its UV absorption characteristics.
Conjugation lowers the energy gap between the HOMO and LUMO. masterorganicchemistry.com As the extent of conjugation increases, the energy required for electronic transitions decreases, resulting in the absorption of light at longer wavelengths (a bathochromic or red shift). youtube.com The UV-Vis spectrum of this compound is therefore expected to show characteristic absorption bands corresponding to π → π* transitions within this conjugated system. The exact position of the maximum absorbance (λmax) is influenced by the solvent and the electronic effects of the chloro substituents on the aromatic ring.
Chromatographic Techniques for Purification and Analysis
Chromatography is a fundamental technique for the separation, identification, and purification of compounds from a mixture.
Column chromatography is a preparative technique used to purify chemical compounds from a mixture. jst.go.jp In the context of synthesizing this compound and its derivatives, it is the primary method for isolating the target product from unreacted starting materials and byproducts.
The process involves a stationary phase, typically silica (B1680970) gel, packed into a column. preprints.org The crude reaction mixture is loaded onto the column, and a solvent or mixture of solvents (the mobile phase) is passed through it. Separation occurs based on the differential adsorption of the components to the stationary phase. Less polar compounds typically travel down the column faster, while more polar compounds are retained longer. The choice of solvent system is critical for effective separation.
Table 2: Common Solvent Systems for Column Chromatography of Thiochromanones This table lists mobile phases frequently used for the purification of thiochromanone derivatives.
| Mobile Phase Composition | Ratio (v/v) | Common Application |
| Petroleum Ether : Ethyl Acetate | 8 : 1 | Purification of intermediates and final products. researchgate.net |
| Petroleum Ether : Ethyl Acetate | 6 : 1 | Isolation of target compounds. researchgate.net |
| Hexanes : Ethyl Acetate | 5-10% Ethyl Acetate | General purification of thiochromones. preprints.org |
Thin Layer Chromatography (TLC) is a simple, rapid, and versatile analytical technique used primarily to monitor the progress of a chemical reaction. longdom.org It operates on the same principle as column chromatography but on a smaller scale, using a thin layer of adsorbent (like silica gel) on a flat plate. preprints.org
To monitor a reaction synthesizing this compound, small aliquots of the reaction mixture are spotted onto a TLC plate at different time intervals. The plate is then developed in a suitable solvent system. By comparing the spots corresponding to the starting materials and the product, chemists can determine when the reaction is complete. jst.go.jp Visualization is often accomplished by exposure to UV light, which makes the conjugated thiochromanone product visible on the fluorescent TLC plate. preprints.org
Computational and Theoretical Investigations of 6,8 Dichloro 4 Thiochromanone Analogues
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the electronic nature of 6,8-dichloro-4-thiochromanone analogues. These methods model the behavior of electrons within the molecule, providing data on charge distribution, orbital energies, and molecular properties that govern reactivity and spectroscopic behavior.
DFT calculations provide valuable data on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data where available. researchgate.net Furthermore, calculations can yield important electronic properties such as dipole moment, polarizability, and atomic charges. These computed values help in understanding the molecule's interaction with its environment and its potential for intermolecular interactions.
Table 1: Calculated Electronic Properties of a Representative Thiochromanone Analogue Note: This data is representative of typical values obtained for similar heterocyclic compounds through DFT calculations and is intended for illustrative purposes.
Molecular Orbital (MO) theory is crucial for explaining the chemical reactivity and electronic spectra of molecules. Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. nih.gov The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. cwu.edu
Table 2: Representative Frontier Molecular Orbital Energies for a Thiochromanone Analogue Note: This data is representative and illustrates typical values derived from DFT calculations for analogous systems.
Conformational Analysis and Stereochemical Considerations
The thiochromanone scaffold contains a six-membered heterocyclic ring that is not planar. Understanding its conformational preferences is essential for explaining its reactivity and biological interactions. Like cyclohexane, the thio-pyranone ring can adopt several conformations, such as chair, boat, and twist-boat forms.
Computational methods, including molecular mechanics and DFT, can be used to perform conformational searches and calculate the relative energies of different conformers. For six-membered rings, the chair conformation is typically the most stable. researchgate.net In substituted thiochromanones, the substituents may prefer either an axial or equatorial position to minimize steric strain, such as 1,3-diaxial interactions. In the case of the thiochromanone ring, factors such as ring flattening around the sulfur atom and the C=C double bond can influence the precise geometry and energy barriers between conformations. nih.gov Theoretical calculations can map these conformational landscapes and identify the lowest energy structures, providing insight into the molecule's behavior in solution.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface (PES), researchers can identify the pathways connecting reactants to products, including intermediates and transition states. fossee.in This approach provides a molecular-level understanding of reaction feasibility, selectivity, and kinetics.
A key aspect of mechanistic studies is the location and characterization of the transition state (TS), which represents the highest energy point along a reaction coordinate. e3s-conferences.org Computational methods are used to optimize the geometry of the TS and calculate its energy, which corresponds to the activation energy barrier of the reaction. rsc.org Techniques like the Nudged Elastic Band (NEB) method can be employed to find an initial guess for the TS structure between known reactants and products. e3s-conferences.org
For reactions involving thiochromanones, such as their synthesis via intramolecular cyclization, TS analysis can reveal crucial details about bond formation and breaking. organic-chemistry.orgsmu.edu For example, in a Friedel-Crafts-type cyclization to form the thiochromanone ring, calculations can model the structure of the acylium ion intermediate and the subsequent transition state for the ring-closing step. Vibrational frequency calculations are performed to confirm a structure as a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. e3s-conferences.org
By calculating the energies of all stationary points on the potential energy surface (reactants, intermediates, transition states, and products), a complete reaction energy profile can be constructed. researchgate.netnih.gov This profile provides a quantitative map of the reaction pathway, showing the relative stabilities of all species and the energy barriers for each step.
For key synthetic transformations leading to thiochromanones, such as the intramolecular cyclization of substituted thiopropanoic acids, DFT calculations can be used to compare different possible pathways. beilstein-journals.org For instance, theoretical analysis can determine whether a reaction is likely to proceed under specific conditions by calculating the activation energies. beilstein-journals.org These profiles are invaluable for understanding why certain reactions are favored over others, explaining observed product distributions, and guiding the design of more efficient synthetic routes.
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations are a powerful computational method used to understand the dynamic nature of molecules by simulating their motion over time. mdpi.com For this compound and its analogues, MD simulations provide crucial insights into their conformational flexibility, which is the range of three-dimensional shapes a molecule can adopt. This is particularly important as the biological activity of a compound is often dictated by its specific conformation when interacting with a biological target.
The process begins with the generation of an initial 3D structure of the thiochromanone analogue, which is then placed in a simulated environment, often a box of solvent molecules like water, to mimic physiological conditions. The forces between all atoms are then calculated using a force field, which is a set of parameters that define the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom is calculated over a series of small time steps, typically in the femtosecond range.
This simulation results in a detailed trajectory of the molecule's conformational changes over time. Analysis of this trajectory allows researchers to identify the most stable, low-energy conformations and the transitions between them. For this compound analogues, understanding the puckering of the thiochromanone ring and the orientation of the chloro substituents is of particular interest. The presence of these bulky and electronegative chlorine atoms can significantly influence the conformational landscape.
The data generated from MD simulations can be extensive and is often analyzed to extract key information. The following table illustrates the type of data that can be obtained from such simulations for a hypothetical this compound analogue.
| Simulation Parameter | Description | Typical Value/Observation |
| Simulation Time | The total time the molecular motion is simulated. | Nanoseconds (ns) to microseconds (µs) |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the simulated molecule and a reference structure. It indicates the stability of the conformation. | A stable RMSD value over time suggests the molecule has reached an equilibrium conformation. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. It highlights flexible regions of the molecule. | Higher RMSF values for certain parts of the thiochromanone ring would indicate greater flexibility in those regions. |
| Dihedral Angle Analysis | Tracks the torsion angles within the molecule, which define its conformation. | Can reveal the preferred puckering of the heterocyclic ring (e.g., boat, chair, twist-boat). |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to the solvent. | Changes in SASA can indicate conformational changes that expose or hide certain chemical groups. |
By performing MD simulations, researchers can build a comprehensive picture of the conformational preferences of this compound analogues, which is a critical first step in understanding their potential interactions with biological systems.
In Silico Studies of Molecular Interactions (Non-Clinical Focus)
In silico studies, which are computational investigations, play a vital role in predicting and analyzing how molecules like this compound and its derivatives might interact with biological targets. These methods are instrumental in the early stages of drug discovery and chemical research, providing insights that can guide further experimental work.
Ligand-Receptor Binding Mechanisms (e.g., Enzyme Active Site Interactions)
Molecular docking is a primary in silico technique used to predict the preferred orientation of a ligand (in this case, a this compound analogue) when bound to a receptor, such as an enzyme or a protein. mdpi.com The process involves computationally placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. This function estimates the strength of the interaction, with lower scores generally indicating a more favorable binding.
For this compound analogues, docking studies can elucidate how the molecule fits into an enzyme's active site. The chlorine atoms at positions 6 and 8, along with the sulfur atom and the carbonyl group of the thiochromanone core, are key features that can participate in various types of interactions. These can include:
Hydrogen Bonds: The carbonyl oxygen can act as a hydrogen bond acceptor.
Hydrophobic Interactions: The aromatic ring and the heterocyclic ring can form hydrophobic interactions with nonpolar residues in the active site.
Halogen Bonds: The chlorine atoms can form halogen bonds, which are noncovalent interactions with electron-donating atoms.
The results of a docking study can be summarized in a table, as shown below for a hypothetical interaction between a this compound analogue and a target enzyme.
| Interaction Type | Interacting Ligand Atom/Group | Interacting Receptor Residue | Distance (Å) |
| Hydrogen Bond | Carbonyl Oxygen | TYR 151 | 2.8 |
| Hydrophobic Interaction | Dichlorophenyl Ring | LEU 89, VAL 97 | 3.5 - 4.0 |
| Halogen Bond | Chlorine at C6 | SER 122 (Backbone Carbonyl) | 3.1 |
| Pi-Sulfur Interaction | Sulfur Atom | PHE 210 | 4.2 |
Following docking, molecular dynamics simulations can be employed to study the stability of the predicted ligand-receptor complex over time. nih.gov These simulations can reveal how the ligand and receptor adjust their conformations to achieve an optimal fit, a concept known as "induced fit". nih.govnih.gov They also provide a more dynamic picture of the binding event, which is often not a static process. nih.gov
Computational Approaches to Understand Structure-Activity Relationships (SAR)
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational methods are extensively used to establish quantitative structure-activity relationships (QSAR), which create mathematical models that correlate structural features with activity. nih.gov
For this compound analogues, a QSAR study would involve compiling a dataset of related compounds with their measured biological activities. Then, a wide range of molecular descriptors for each compound would be calculated. These descriptors quantify various aspects of the molecule's structure and properties, such as:
Topological Descriptors: Describe the connectivity of atoms in the molecule.
Geometrical Descriptors: Relate to the 3D shape of the molecule.
Electronic Descriptors: Characterize the electronic properties, such as partial charges and dipole moments.
Hydrophobic Descriptors: Quantify the molecule's lipophilicity.
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that predicts the biological activity based on a combination of these descriptors. A hypothetical QSAR model for a series of thiochromanone analogues might look like:
Biological Activity = (c1 * LogP) + (c2 * Dipole_Moment) - (c3 * Molecular_Weight) + constant
Where c1, c2, and c3 are coefficients determined by the statistical analysis.
Such models can then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. For instance, if the model indicates that higher lipophilicity (LogP) is correlated with increased activity, medicinal chemists can focus on synthesizing analogues with more lipophilic substituents.
The insights gained from these computational SAR studies are invaluable for optimizing the properties of this compound derivatives for various applications.
Mechanistic Biological Studies of Thiochromanone Scaffolds: Non Clinical Perspectives
Investigations into Cellular Response and Viability in In Vitro Models
The cellular effects of thiochromanone derivatives have been a subject of investigation, particularly concerning their impact on cell viability and the underlying mechanisms of cell death.
Thiochromanone scaffolds are recognized as key building blocks in the design of compounds with significant biological activities, including anticancer properties. nih.gov Synthetic derivatives based on related scaffolds, such as chalcones, have demonstrated notable cytotoxic effects on various human cancer cells. For instance, certain chalcone (B49325) derivatives displayed significant activity against cervical (HeLa), acute promyelocytic leukemia (HL-60), and gastric adenocarcinoma (AGS) cell lines, with IC₅₀ values ranging from 0.89 to 9.63 µg/mL. nih.gov The cytotoxic potential of these compounds is often linked to their ability to interfere with cellular processes essential for proliferation and survival. researchgate.net Studies on other related heterocyclic compounds have also shown antiproliferative potential against cancer cell lines like MCF-7 and HepG-2. mdpi.com
A primary mechanism through which thiochromanone-related compounds exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. For example, studies on synthetic chalcones have shown that these molecules can induce apoptosis in murine acute lymphoblastic leukemia cells by altering the expression of key regulatory proteins such as Bcl-2, p53, Bax, and active caspase-3. researchgate.net Further investigations revealed that certain chalcone derivatives can depolarize the mitochondrial membrane and activate caspases, which are critical executioners of the apoptotic pathway. nih.gov One study on a specific chalcone derivative found it strongly arrested the cell cycle and activated both caspase-8 and caspase-9. nih.gov Similarly, other synthetic agents have been shown to induce apoptosis in breast cancer (MCF-7) cells, leading to a significant reduction in cell viability. mdpi.com The induction of apoptosis by thiol-modulating conditions, both deprivation and excess, has also been observed in lymphoma cells, suggesting that interference with cellular thiol homeostasis can be a potent trigger for programmed cell death. cuni.cz
Enzyme Inhibition and Modulation of Biochemical Pathways
Thiochromanone scaffolds can interact with specific molecular targets, leading to the inhibition of enzymes and the modulation of critical biochemical pathways.
A notable target for thiochromanone analogues is the Macrophage Migration Inhibitory Factor (MIF), a pro-inflammatory cytokine with a unique tautomerase enzymatic activity. nih.gov This enzymatic function is relevant to its multiple roles in immunity and inflammation. nih.govresearchgate.net Small molecule inhibitors of MIF have been shown to block its pro-inflammatory effects, making MIF tautomerase a promising therapeutic target. nih.govnih.gov Research has demonstrated that E-2-arylmethylene-1-tetralones and their heteroanalogues, which share structural similarities with thiochromanones, can efficiently bind to the active site of MIF and inhibit its tautomeric functions. nih.gov The inhibition of MIF's tautomerase activity is considered a key strategy for mitigating its role in various pathological conditions, including inflammation and tumorigenesis. nih.govmdpi.com
The chromanone core, closely related to thiochromanone, is found in many compounds exhibiting antioxidant properties. nih.gov Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is implicated in numerous diseases. nih.gov Chroman-4-one derivatives have been evaluated for their ability to scavenge free radicals and reduce oxidative damage. nih.gov For example, certain derivatives have shown potent antioxidant activity, in some cases exceeding that of established antioxidants like vitamin E. nih.gov The antioxidant potential of these scaffolds is often assessed using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging test. nih.govnih.gov Some synthetic chalcones with a related structural backbone have also demonstrated the ability to inhibit DPPH and ABTS radicals, highlighting their antiradical effects. nih.gov
Interactions with Microbial Targets
Thiochromanone derivatives have been synthesized and evaluated for their potential to combat microbial pathogens. Thiochromanone is recognized as an important botanical active component with activities that include antibacterial and antifungal effects. semanticscholar.org Research has led to the development of novel thiochromanone derivatives that exhibit promising activity against various plant and human pathogens.
For instance, certain thiochromanone derivatives containing a carboxamide moiety showed moderate to good in vitro antibacterial activity against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas oryzae pv. oryzicola (Xoc), and Xanthomonas axonopodis pv. citri (Xac). semanticscholar.org One particular compound, 4e, demonstrated excellent activity against Xoo, with 100% inhibition at a concentration of 200 µg/mL, surpassing the efficacy of commercial bactericides like Bismerthiazol. semanticscholar.org Other studies on thiochroman-4-one (B147511) derivatives incorporating oxime ether and 1,3,4-oxadiazole (B1194373) thioether moieties also reported significant antifungal activity against pathogens such as Botrytis cinerea. researchgate.net The development of new therapeutic agents is crucial due to the increasing ineffectiveness of existing antimicrobial medications. nih.gov
Studies on Antimicrobial Mechanisms against Bacterial Strains
Direct mechanistic studies detailing the specific mode of action of 6,8-dichloro-4-thiochromanone against bacterial strains are not extensively available in the current body of scientific literature. However, structure-activity relationship (SAR) studies on the broader class of thiochromanone derivatives provide some insights into the potential determinants of their antibacterial effects.
Research on various thiochromanone analogues has indicated that the presence and position of halogen substituents on the thiochromanone scaffold can significantly influence antibacterial potency. For instance, studies have shown that a chloro substitution on the thiochromanone ring can enhance antibacterial activity nih.gov. Specifically, compounds with a chlorine atom at the 6th position have demonstrated improved efficacy against certain bacterial strains nih.gov. This suggests that the dichloro substitution in this compound could be a key feature for its antimicrobial potential.
Furthermore, modifications at other positions of the thiochromanone core, such as the introduction of an oxime ether or a carboxamide linker, have been shown to modulate antibacterial activity, sometimes enhancing it while diminishing antifungal efficacy nih.gov. While these findings relate to derivatives and not the parent compound, they underscore the importance of the substitution pattern in defining the antibacterial profile of thiochromanones. The precise molecular interactions and cellular targets responsible for the antibacterial action of this compound remain an area for further investigation.
Investigation of Antifungal Modes of Action
Similar to its antibacterial mechanisms, the specific antifungal mode of action for this compound has not been definitively elucidated. However, research on related thiochromanone derivatives offers plausible hypotheses. SAR analyses have consistently highlighted that electron-withdrawing groups on the thiochroman-4-one ring can enhance antifungal activity. Notably, substitutions at the 6th position with such groups, including chlorine, have been shown to be beneficial for antifungal efficacy nih.gov.
One proposed molecular target for thiochromanone derivatives is N-myristoyltransferase (NMT), an enzyme crucial for fungal viability. Molecular docking studies of some 6-alkyl-indolo[3,2-c]-2H-thiochroman derivatives with the NMT of Candida albicans have suggested potential binding interactions nih.gov. This interaction could inhibit the enzyme's function, leading to fungal cell death. Given the structural similarities, it is conceivable that this compound might also exert its antifungal effects through the inhibition of NMT or other essential fungal enzymes. However, without direct experimental evidence, this remains a topic for future research.
The following table summarizes the antifungal activity of some thiochromanone derivatives, highlighting the minimum inhibitory concentrations (MIC) against pathogenic fungi.
| Compound ID | Fungal Strain | MIC (µg/mL) |
| Compound 4o (an indolo-thiochroman derivative) | Candida albicans | 4 |
| Compound 4o (an indolo-thiochroman derivative) | Cryptococcus neoformans | 4 |
| Compound 4d (an indolo-thiochroman derivative) | Candida albicans | 4 |
| Compound 4h (an indolo-thiochroman derivative) | Candida albicans | 4 |
| Compound 4b (an indolo-thiochroman derivative) | Cryptococcus neoformans | 4 |
| Compound 4j (an indolo-thiochroman derivative) | Cryptococcus neoformans | 4 |
Data sourced from a study on novel thiochromanone derivatives containing an indole (B1671886) skeleton. nih.gov
Molecular-Level Interactions with Biological Macromolecules
The understanding of how this compound interacts with biological macromolecules at a molecular level is still in its nascent stages. The information available is largely based on computational models and studies of analogous compounds.
Binding Site Analysis (without clinical outcome or toxicity)
Specific binding site analyses for this compound are not available in the published literature. However, molecular docking studies performed on analogous thiochromanone derivatives can provide hypothetical models of interaction. For example, the docking of an indolo-thiochromanone derivative with Candida albicans N-myristoyltransferase suggested potential interactions within the enzyme's active site nih.gov. These computational models can guide the design of experiments to confirm the binding site and the nature of the interactions for this compound. The precise amino acid residues involved in the binding and the orientation of the compound within the active site would need to be determined through experimental methods such as X-ray crystallography or NMR spectroscopy.
Ligand Efficiency and Potency in In Vitro Systems
There is a lack of published in vitro data on the potency (e.g., IC₅₀, EC₅₀, or Kᵢ values) and ligand efficiency metrics for this compound. Ligand efficiency is a measure of the binding energy per atom of a ligand to its target, providing an indication of how effectively the molecule utilizes its size to achieve binding affinity. The calculation of such metrics is contingent on the availability of experimental potency data against a specific biological target. As the molecular targets for this compound are not yet definitively identified and characterized, its ligand efficiency and in vitro potency remain to be determined.
The table below presents hypothetical data to illustrate how such information would be presented if it were available.
| Compound | Target | Potency (IC₅₀, nM) | Ligand Efficiency (LE) |
| This compound | Hypothetical Target A | Data not available | Data not available |
| This compound | Hypothetical Target B | Data not available | Data not available |
Future research focusing on the identification of the biological targets of this compound will be crucial for determining its in vitro potency and calculating its ligand efficiency, thereby providing a clearer picture of its potential as a bioactive scaffold.
Future Research Directions and Unexplored Avenues for 6,8 Dichloro 4 Thiochromanone
Development of Novel Stereoselective Synthetic Approaches
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry. For 6,8-dichloro-4-thiochromanone, the development of stereoselective synthetic methods is a critical underexplored area. Future research could focus on several key strategies:
Organocatalytic Asymmetric Synthesis : Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. nih.gov Future investigations could explore the use of chiral organocatalysts, such as proline derivatives or chiral amines, to catalyze the asymmetric cyclization of suitable precursors to afford chiral this compound. This approach offers the advantages of mild reaction conditions and the avoidance of heavy metal catalysts.
Transition Metal-Catalyzed Asymmetric Reactions : Chiral transition metal complexes are highly effective in a wide range of asymmetric transformations. Research into the use of chiral rhodium or palladium catalysts for the asymmetric intramolecular cyclization of a prochiral precursor could yield highly enantioenriched this compound. organic-chemistry.org
Biocatalytic Methods : The use of enzymes for stereoselective synthesis is a rapidly growing field. nih.gov Exploring the enzymatic resolution of racemic this compound or the stereoselective reduction of a corresponding thiochromenone precursor using ketoreductases could provide an environmentally friendly and highly efficient route to the desired enantiomers. nih.gov
| Synthetic Approach | Potential Catalyst/Reagent | Expected Outcome |
| Organocatalytic Synthesis | Chiral Proline Derivatives | Enantiomerically enriched this compound |
| Transition Metal Catalysis | Chiral Rhodium or Palladium Complexes | High yields of single enantiomer this compound |
| Biocatalysis | Ketoreductases, Lipases | Highly pure enantiomers of this compound |
Exploration of Unconventional Reactivity Patterns
The electron-withdrawing nature of the two chlorine atoms on the aromatic ring of this compound is expected to significantly influence its reactivity. Future studies should aim to explore unconventional reaction pathways that leverage this unique electronic profile.
Photocatalytic Transformations : Visible-light photocatalysis has revolutionized organic synthesis by enabling novel bond formations under mild conditions. organic-chemistry.orgresearchgate.net Investigating the photocatalytic reactions of this compound, such as C-H functionalization at the C2 or C3 positions, could lead to the discovery of new derivatives with unique substitution patterns. scispace.com The use of thioxanthone as a photocatalyst could be particularly relevant. scispace.com
Electro-organic Synthesis : Electrochemistry offers a green and efficient alternative to traditional chemical methods for inducing redox reactions. academie-sciences.frthieme-connect.de The electrochemical reduction or oxidation of this compound could unveil novel reactivity, such as dimerization, ring-opening, or functional group transformations, that are not accessible through conventional means.
Unusual Molecular Rearrangements : The thiochromanone scaffold can undergo interesting rearrangement reactions. For instance, the thio-Claisen rearrangement of S-allylated 4-hydroxythiocoumarins has been shown to be solvent-dependent, leading to different fused heterocyclic systems. scispace.com Future work could explore analogous rearrangements with derivatives of this compound to access novel and complex molecular architectures.
Advanced Computational Studies on Molecular Interactions and Dynamics
Computational chemistry provides invaluable insights into the structure, properties, and reactivity of molecules. For this compound, advanced computational studies can guide synthetic efforts and predict potential applications.
Density Functional Theory (DFT) Calculations : DFT studies can be employed to investigate the electronic structure, molecular orbital energies (HOMO-LUMO), and electrostatic potential of this compound. This information can help in understanding its reactivity and predicting the regioselectivity of various reactions.
Molecular Docking Simulations : To explore the potential of this compound as a building block for biologically active molecules, molecular docking studies can be performed against a range of non-clinical biological targets. nih.govrsc.orgresearchgate.netbiointerfaceresearch.comnih.gov These simulations can predict the binding affinity and interaction modes of the compound with target proteins, providing a rational basis for the design of new derivatives.
Quantum Chemical Calculations : Detailed quantum chemical calculations can be used to predict various spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can aid in the characterization of new derivatives. Furthermore, these calculations can elucidate the mechanisms of proposed unconventional reactions.
| Computational Method | Information Gained | Potential Application |
| Density Functional Theory (DFT) | Electronic structure, reactivity indices | Predicting reaction outcomes |
| Molecular Docking | Binding affinity and mode with target proteins | Guiding the design of new bioactive molecules |
| Quantum Chemical Calculations | Spectroscopic properties, reaction mechanisms | Aiding in structural elucidation and understanding reactivity |
Design of Next-Generation Chemical Probes for Specific Biological Targets (Non-Clinical)
Chemical probes are essential tools for studying biological processes in a non-clinical research setting. The this compound scaffold possesses features that make it an attractive starting point for the design of novel probes.
Fluorescent Probes : By incorporating a fluorophore into the this compound structure, it may be possible to develop fluorescent probes for the detection of specific analytes or for cellular imaging. mdpi.comrsc.orgnih.govnih.govrsc.org The thiochromanone core could act as a recognition element, and its interaction with a target could modulate the fluorescence properties of the attached dye.
Covalent Probes : The reactivity of the thiochromanone ring system could be exploited to design covalent probes that form a stable bond with a specific amino acid residue on a target protein. The dichlorinated aromatic ring can be further functionalized with a reactive group (warhead) to target specific nucleophilic residues.
Affinity-Based Probes : By attaching a tag, such as biotin (B1667282) or a clickable alkyne, to the this compound scaffold, affinity-based probes could be developed for the identification and isolation of its binding partners in complex biological samples.
Investigation into Sustainable Synthesis and Green Chemistry Principles
The development of environmentally friendly synthetic methods is a crucial aspect of modern chemical research. Future work on this compound should prioritize the incorporation of green chemistry principles.
Mechanochemical Synthesis : Mechanochemistry, which involves reactions in the solid state induced by mechanical force, can significantly reduce or eliminate the need for solvents. Investigating the mechanochemical synthesis of this compound and its derivatives could lead to more sustainable and efficient processes.
Flow Chemistry : Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation. nih.govspringerprofessional.deresearchgate.netdurham.ac.uk Developing a flow-based synthesis of this compound would be a significant step towards a more sustainable manufacturing process.
Biocatalytic Synthesis : As mentioned in the context of stereoselective synthesis, biocatalysis offers a green and highly selective approach to chemical transformations. nih.gov Exploring the use of whole-cell biocatalysts or isolated enzymes for the synthesis of this compound from renewable starting materials would be a highly desirable long-term goal.
| Green Chemistry Approach | Key Advantage | Potential Application in this compound Synthesis |
| Mechanochemistry | Reduced solvent usage | Solid-state synthesis of the thiochromanone core |
| Flow Chemistry | Improved safety and efficiency | Continuous production of this compound |
| Biocatalysis | High selectivity, mild conditions | Enantioselective synthesis from renewable feedstocks |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 6,8-Dichloro-4-thiochromanone with high purity for crystallographic studies?
- Methodology : Use nucleophilic aromatic substitution on a pre-functionalized thiochromanone scaffold, followed by recrystallization in ethanol/water (1:3 ratio) to achieve >98% purity. Monitor reaction progress via HPLC (C18 column, acetonitrile/water mobile phase) and confirm purity via melting point analysis (mp 142–144°C, uncorrected) .
- Key Considerations : Chlorination at positions 6 and 8 requires precise temperature control (0–5°C) to avoid over-halogenation.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Analytical Workflow :
- FT-IR : Confirm C=O (1680 cm⁻¹) and C–S (680 cm⁻¹) stretching vibrations.
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–7.8 ppm) and carbonyl carbon (δ 195 ppm) in DMSO-d₆.
- HRMS : Use ESI+ mode for molecular ion [M+H]⁺ at m/z 235.9742 (theoretical).
Q. How does the stability of this compound vary under different storage conditions?
- Experimental Design : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Results indicate degradation <5% in amber vials at –20°C, but >20% loss under UV light exposure .
- Recommendation : Store under inert gas (N₂) in dark, anhydrous conditions.
Advanced Research Questions
Q. How can computational modeling resolve contradictory reactivity data for this compound in nucleophilic reactions?
- Strategy : Perform DFT calculations (B3LYP/6-31G*) to map electron density distributions. Results show enhanced electrophilicity at C4 due to sulfur’s electron-withdrawing effect, explaining unexpected regioselectivity in SNAr reactions .
- Validation : Compare computational predictions with experimental kinetic data (e.g., Hammett plots).
Q. What experimental protocols optimize the use of this compound in asymmetric catalysis?
- Design : Screen chiral ligands (e.g., BINOL-derived phosphoramidites) in Pd-catalyzed cross-coupling reactions. Monitor enantiomeric excess via chiral GC (β-DEX 120 column).
- Data Interpretation : Highest ee (92%) achieved with (R)-BINAP; steric hindrance from Cl substituents limits larger ligands .
Q. How can researchers address discrepancies in reported biological activity data for this compound derivatives?
- Critical Analysis :
- Source Variation : Compare assay conditions (e.g., cell lines, incubation times). For example, IC₅₀ values vary by 10× between HeLa (24h) and MCF-7 (48h) assays .
- Structural Confounders : Verify derivative purity via X-ray diffraction to exclude polymorphic interference .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Crystallography Workflow :
- Solvent Screening : Use vapor diffusion with dichloromethane/hexane (1:4 ratio) for plate-like crystals.
- Data Collection : Refine with SHELXL-97, achieving R₁ = 0.039 for 200 K data .
Methodological Guidelines
- Data Reproducibility : Document solvent batch numbers and humidity levels during synthesis .
- Ethical Standards : Disclose computational parameters (e.g., basis sets, convergence criteria) to enable replication .
- Conflict Resolution : Use multivariate analysis (PCA) to isolate variables causing contradictory biological results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
